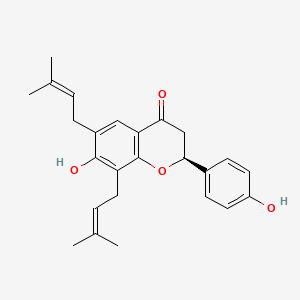

7,4'-Dihydroxy-6,8-diprenylflavanone

説明

特性

分子式 |

C25H28O4 |

|---|---|

分子量 |

392.5 g/mol |

IUPAC名 |

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-7-18-13-21-22(27)14-23(17-8-10-19(26)11-9-17)29-25(21)20(24(18)28)12-6-16(3)4/h5-6,8-11,13,23,26,28H,7,12,14H2,1-4H3/t23-/m0/s1 |

InChIキー |

MLXUEMGNSDHQTJ-QHCPKHFHSA-N |

異性体SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C |

正規SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC=C(C=C3)O)C |

製品の起源 |

United States |

Foundational & Exploratory

7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid that has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, a detailed experimental protocol for its isolation, and a proposed biosynthetic pathway. Quantitative data from the isolation process are summarized, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The principal identified natural source of this compound is the root of Sophora tonkinensis , a plant used in traditional medicine.[1] This compound is one of several flavanones that have been isolated from this plant species.[1]

Isolation of this compound from Sophora tonkinensis

The following section details the experimental protocol for the isolation of this compound from the roots of Sophora tonkinensis.[1]

Experimental Protocol

Plant Material and Extraction:

-

Ten kilograms of dried and powdered roots of Sophora tonkinensis are extracted with methanol (B129727) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a solid extract.

Chromatographic Separation:

-

The solid extract (approximately 400 g) is subjected to column chromatography over Diaion HP-20.

-

The column is eluted with a stepwise gradient of methanol in water (50%, 70%, 90%, 100%) followed by acetone, yielding five primary fractions (ST1–ST5).

-

Fraction ST4 (30 g) is further purified by silica (B1680970) gel column chromatography.

-

A gradient of chloroform (B151607) and methanol (50:1, 30:1, 15:1, 10:1, 8:1, 5:1, 1:1, 0:1) is used as the mobile phase to produce 22 sub-fractions (ST401–ST422).

-

This compound is isolated from one or more of these sub-fractions. Further purification may be achieved by recrystallization.

Data Presentation: Isolation Yield

| Step | Input Material | Input Mass | Output Fraction/Compound | Output Mass | Yield |

| 1 | Sophora tonkinensis root | 10 kg | Methanolic Extract | 400 g | 4% |

| 2 | Methanolic Extract | 400 g | Fraction ST4 | 30 g | 7.5% |

Experimental Workflow Diagram

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the general flavonoid biosynthetic pathway, a putative pathway can be proposed.[2][3][4] Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[2][3] The formation of the flavanone (B1672756) core is followed by prenylation events catalyzed by prenyltransferases.

Proposed Biosynthetic Pathway

The biosynthesis is proposed to proceed as follows:

-

Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

-

Chalcone (B49325) Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin (B18129) chalcone.

-

Flavanone Formation: Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to form naringenin (5,7,4'-trihydroxyflavanone).

-

Prenylation: The flavanone backbone, naringenin, is then proposed to be prenylated at the C6 and C8 positions. This reaction is catalyzed by one or more aromatic prenyltransferases (PTs), which transfer two dimethylallyl pyrophosphate (DMAPP) moieties to the flavanone core. DMAPP itself is synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Biosynthetic Pathway Diagram

Conclusion

This technical guide has detailed the primary natural source and a comprehensive isolation protocol for this compound. Furthermore, a putative biosynthetic pathway has been proposed based on established knowledge of flavonoid biosynthesis. The provided information, including quantitative data and visual diagrams, serves as a valuable resource for researchers investigating the chemical, biological, and pharmacological properties of this and other related prenylated flavonoids. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in Sophora tonkinensis.

References

In-Depth Technical Guide on the Physicochemical Properties of 7,4'-Dihydroxy-6,8-diprenylflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone, a notable member of the flavonoid family, has garnered significant interest within the scientific community. This prenylated flavanone, isolated from sources such as Sophora tonkinensis, exhibits promising biological activities, particularly in the realm of anti-inflammatory research. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its molecular interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in various experimental and physiological settings.

Identification and Formula

| Property | Value |

| IUPAC Name | 2-(4-hydroxyphenyl)-7-hydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydrochromen-4-one |

| Synonyms | DDF, 5-Deoxylonchocarpol A |

| Molecular Formula | C₂₅H₂₈O₄ |

| Molecular Weight | 392.49 g/mol |

Physicochemical Data

| Property | Value |

| Melting Point | Data not available in searched literature |

| Boiling Point | Data not available in searched literature |

| pKa | Data not available in searched literature |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of flavanones like this compound. While specific experimental data for this compound is limited in the public domain, these protocols represent standard industry and academic practices.

Determination of Melting Point (Capillary Method)

A precise melting point is a critical indicator of a compound's purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample of the crystalline compound is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Stuart Scientific SMP10, Mettler Toledo MP70)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound enters the tube. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. The melting point is reported as this range.

References

A Technical Guide to the Anti-Inflammatory Mechanism of 7,4'-Dihydroxy-6,8-diprenylflavanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory mechanism of 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF), a flavanone (B1672756) isolated from Sophora tonkinensis. The information presented is based on in vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade. The core mechanism involves the inhibition of pro-inflammatory mediator production and the suppression of critical signaling molecules. Specifically, DDF has been shown to:

-

Inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]

-

Suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

-

Inhibit the phosphorylation of extracellular signal-regulated kinases (ERK), a component of the mitogen-activated protein kinase (MAPK) pathway.[1][2]

The anti-inflammatory properties of DDF are achieved without inducing significant cytotoxicity in RAW 264.7 cells at effective concentrations.[1]

Quantitative Analysis of Anti-Inflammatory Effects

The following tables summarize the quantitative data obtained from in vitro studies on the effects of this compound on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide Production

| Compound | Cell Line | Stimulant | IC50 Value (µM) |

| This compound (DDF) | RAW 264.7 | LPS | 12.21[1] |

Table 2: Effect of DDF on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated RAW 264.7 Cells

| Cytokine | DDF Concentration (µM) | Fold Change vs. LPS Control |

| TNF-α | 12.5 | Significant Reduction |

| 25 | Further Significant Reduction | |

| IL-1β | 12.5 | Significant Reduction |

| 25 | Further Significant Reduction | |

| IL-6 | 12.5 | Significant Reduction |

| 25 | Further Significant Reduction | |

| (Note: The source study demonstrated significant, concentration-dependent reductions graphically.[1] Specific fold-change values were not provided in the text.) |

Signaling Pathways Modulated by this compound

DDF's anti-inflammatory action is rooted in its ability to interfere with intracellular signaling cascades that lead to the expression of inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] DDF intervenes in this process by inhibiting the degradation of IκBα, which consequently prevents the nuclear translocation of NF-κB.[1]

The MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[1] In LPS-stimulated macrophages, DDF was found to specifically suppress the phosphorylation of ERK1/2.[1] However, it did not show a significant effect on the phosphorylation of JNK or p38 MAPKs.[1] This suggests a targeted inhibitory action on the ERK signaling cascade.

The diagram below illustrates the proposed mechanism of action.

Experimental Protocols

The following section details the methodologies employed to elucidate the anti-inflammatory mechanism of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of DDF for a specified duration (e.g., 30 minutes or 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 250 ng/mL) to induce an inflammatory response.[1][3]

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure: RAW 264.7 cells are seeded in 96-well plates. After 24 hours, they are treated with DDF at various concentrations. Following the treatment period, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured using a microplate reader to determine cell viability.[1]

Nitric Oxide (NO) Quantification

-

Method: Griess Reagent assay.

-

Procedure: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance is then measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.[1]

Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, and key proteins in the MAPK and NF-κB signaling pathways (e.g., phosphorylated ERK, IκBα, p65).

-

Procedure:

-

Protein Extraction: Cells are lysed using a lysis buffer, and total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with specific primary antibodies against the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.[1]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

-

Procedure:

-

RNA Extraction: Total RNA is isolated from the cells using a suitable reagent (e.g., TRIzol).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using specific primers for the target genes and a housekeeping gene (e.g., β-actin) for normalization, in the presence of a fluorescent dye (e.g., SYBR Green).

-

Analysis: The relative gene expression is calculated using the comparative Ct (threshold cycle) method.[1]

-

The general workflow for these experimental procedures is outlined in the diagram below.

References

- 1. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells [mdpi.com]

- 2. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correction: Chae, H.S., et al. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells. Molecules. 2016, 21, 1049 - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 7,4'-Dihydroxy-6,8-diprenylflavanone from Sophora tonkinensis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone, a prenylated flavanone (B1672756) isolated from the roots of Sophora tonkinensis, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its core biological activities, with a primary focus on its well-documented anti-inflammatory properties. While research suggests a broader spectrum of bioactivity, including potential antioxidant, antimicrobial, anticancer, and antiviral effects, the current body of scientific literature is most detailed in the realm of inflammation modulation. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms to support further investigation and drug development initiatives.

Core Biological Activity: Anti-inflammatory Effects

The most extensively studied biological activity of this compound is its potent anti-inflammatory action. In vitro studies have demonstrated its ability to mitigate inflammatory responses in macrophage-mediated models.

Quantitative Data Summary: Anti-inflammatory Activity

A key study has quantified the inhibitory effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound | Assay | Cell Line | IC50 Value (µM) |

| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | 12.21[1] |

This IC50 value indicates that this compound is a potent inhibitor of NO production, a critical factor in the inflammatory cascade.

Mechanism of Action: Modulation of NF-κB and ERK Signaling Pathways

Research has elucidated that the anti-inflammatory effects of this compound are mediated through the suppression of key signaling pathways. Specifically, the compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinases (ERK) in LPS-stimulated macrophages.[1][2][3]

NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][2] By blocking the activation of NF-κB, this compound effectively downregulates the production of these inflammatory mediators.[1][2][3]

Simultaneously, the inhibition of the ERK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, further contributes to the anti-inflammatory effect. The ERK pathway is also involved in the regulation of inflammatory responses.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, the viability of RAW 264.7 cells is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

The inhibitory effect on NO production is a key indicator of anti-inflammatory activity.

-

Cell Seeding and Treatment: RAW 264.7 cells are seeded in 96-well plates and treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

To investigate the molecular mechanism, the expression levels of key signaling proteins are analyzed by Western blotting.

-

Cell Lysis: RAW 264.7 cells are treated with this compound and/or LPS for the desired time, then washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-IκBα, IκBα, iNOS, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most well-characterized, its chemical structure as a prenylated flavonoid suggests a broader range of biological activities. Flavonoids from Sophora species have been reported to possess antioxidant, antimicrobial, anticancer, and antiviral properties.[4] However, specific quantitative data and detailed experimental protocols for this compound in these areas are currently limited in the scientific literature. Further research is warranted to fully explore these potential therapeutic applications.

Antioxidant Activity (Predicted)

The presence of hydroxyl groups in the flavanone structure suggests that this compound likely possesses antioxidant activity by scavenging free radicals. Standard assays to evaluate this potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Antimicrobial Activity (Predicted)

Prenylated flavonoids are known to exhibit antimicrobial effects.[5] The lipophilic prenyl groups can enhance the interaction of the molecule with microbial cell membranes, potentially leading to disruption and cell death. The antimicrobial potential of this compound could be evaluated against a panel of pathogenic bacteria and fungi using methods such as the determination of Minimum Inhibitory Concentration (MIC) values.

Anticancer Activity (Predicted)

Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines.[6] The potential anticancer activity of this compound could be investigated through in vitro cytotoxicity assays (e.g., MTT assay) against a range of human cancer cell lines, followed by studies into the underlying mechanisms, such as apoptosis induction or cell cycle arrest.

Antiviral Activity (Predicted)

Flavonoids from Sophora tonkinensis have been reported to have antiviral properties.[4][7] The potential of this compound to inhibit viral replication could be assessed against various viruses, such as influenza or coronaviruses, using in vitro viral inhibition assays.

Conclusion and Future Directions

This compound from Sophora tonkinensis is a promising natural compound with well-documented anti-inflammatory properties mediated through the inhibition of the NF-κB and ERK signaling pathways. The available quantitative data and detailed experimental protocols provide a solid foundation for its further development as an anti-inflammatory agent. While its potential as an antioxidant, antimicrobial, anticancer, and antiviral agent is suggested by its chemical class and the known activities of related compounds, dedicated studies are required to quantify these effects and elucidate their mechanisms of action. Future research should focus on expanding the biological activity profile of this compound to unlock its full therapeutic potential.

References

- 1. zen-bio.com [zen-bio.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Flavonoids From the Aerial Parts of Sophora tonkinensis and Their Potential Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically active prenylated flavonoids from the genus Sophora and their structure-activity relationship-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms by which 7,4'-dihydroxy-6,8-diprenylflavanone (DDF), a natural flavanone (B1672756) isolated from Sophora tonkinensis, exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[3][4][5] This document details the inhibitory action of DDF on key upstream kinases, summarizes the quantitative effects on inflammatory mediator production, and provides detailed protocols for the experimental validation of these activities. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the discovery of novel therapeutic agents.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of immune and inflammatory responses, cell proliferation, and apoptosis.[4][5] In most unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins, primarily IκBα.[3][4]

Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex.[4][6] The activated IKK complex then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, permitting its translocation into the nucleus.[1][7] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Mechanism of Action of this compound (DDF)

This compound (DDF) has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway in macrophage-mediated inflammation.[1] Its primary mechanism of action involves the suppression of upstream signaling events, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.[1]

Specifically, studies conducted on LPS-stimulated RAW 264.7 macrophages have shown that DDF treatment significantly reduces the phosphorylation of the IκB kinase (IKK) complex.[1] By inhibiting IKK activation, DDF prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[1] This action effectively "locks" the NF-κB p65 subunit in the cytoplasm, as the degradation of IκBα is a prerequisite for its nuclear import.[1][7] Consequently, the expression of NF-κB-regulated pro-inflammatory genes is suppressed.[1] Furthermore, DDF has also been shown to reduce the phosphorylation of the NF-κB p65 subunit itself.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of IκB Kinase Complex by Phosphorylation of γ-Binding Domain of IκB Kinase β by Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of 7,4'-Dihydroxy-6,8-diprenylflavanone on ERK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the effect of 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF) on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented herein is based on peer-reviewed scientific literature and is intended to support further research and drug development efforts.

Core Findings

This compound, a flavanone (B1672756) isolated from Sophora tonkinensis, has been shown to possess anti-inflammatory properties.[1][2] A key mechanism underlying these effects is the suppression of ERK phosphorylation in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This inhibitory action on the ERK pathway contributes to the compound's ability to reduce the production of pro-inflammatory mediators.[1]

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified through its inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The compound demonstrated a dose-dependent inhibitory effect.

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC50 for NO Production | RAW 264.7 | LPS | 12.21 μM | [1] |

While direct quantitative data on the percentage of ERK phosphorylation inhibition at various concentrations of DDF is not explicitly tabulated in the primary literature, the study by Chae et al. (2016) demonstrated a clear dose-dependent suppression of ERK1/2 phosphorylation through Western blot analysis.[1] Pretreatment with 20 μM DDF was shown to significantly reduce the phosphorylation of ERK in LPS-stimulated RAW 264.7 cells.[1]

Signaling Pathway

The diagram below illustrates the signaling pathway leading to inflammation in macrophages upon stimulation by LPS and the inhibitory point of this compound.

Caption: LPS-induced inflammatory signaling cascade and the inhibitory action of DDF on ERK phosphorylation.

Experimental Protocols

The following is a detailed methodology for assessing the effect of this compound on ERK phosphorylation in RAW 264.7 macrophage cells, as described in the literature.[1]

Cell Culture and Treatment

-

Cell Line: RAW 264.7 macrophage cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates) and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle (DMSO) for a specified period (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 30 minutes) to induce an inflammatory response and ERK phosphorylation.

-

Western Blot Analysis for ERK Phosphorylation

This protocol outlines the key steps for detecting phosphorylated ERK (p-ERK) and total ERK.

Caption: Standard workflow for the detection and quantification of ERK phosphorylation via Western blot.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The level of p-ERK is normalized to the level of total ERK to determine the relative phosphorylation.

Conclusion

The available evidence strongly indicates that this compound is a potent inhibitor of ERK phosphorylation. This activity is a significant contributor to its observed anti-inflammatory effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound, particularly in the context of inflammatory diseases where the MAPK/ERK signaling pathway plays a crucial role. Further studies are warranted to elucidate the precise molecular interactions between this compound and the components of the ERK pathway and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Unveiling the Antioxidant Potential of 7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid that has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of its antioxidant capabilities, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Activity: Quantitative Analysis

The antioxidant capacity of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative findings, providing a comparative view of its efficacy in scavenging different types of free radicals.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µg/mL) | IC50 (µM)¹ | Reference Compound | Reference Compound IC50 (µg/mL) |

| DPPH Radical Scavenging | 4.7 | 11.5 | Quercetin | 3.5 |

| Superoxide (B77818) Anion Radical Scavenging | >100 | >245 | Quercetin | 1.8 |

¹ Molar mass of this compound is approximately 408.5 g/mol .

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of each concentration of the test compound.

-

To each well, add 100 µL of the DPPH solution.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

A blank well should contain 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Superoxide Anion Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻), which are generated in situ.

Materials:

-

This compound

-

Nitroblue tetrazolium (NBT)

-

Phenazine methosulfate (PMS)

-

NADH

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well microplate, add 50 µL of the test compound at various concentrations.

-

Add 50 µL of 300 µM NBT to each well.

-

Add 50 µL of 468 µM NADH to each well.

-

Initiate the reaction by adding 50 µL of 60 µM PMS to each well.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm using a microplate reader.

-

The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of flavonoids are often mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound's effect on all of these pathways is still emerging, its known anti-inflammatory actions and the common mechanisms of related flavonoids provide a strong basis for its putative mechanisms.

Inhibition of Pro-inflammatory Pathways

This compound has been shown to exert anti-inflammatory effects, which are intrinsically linked to its antioxidant potential as inflammation is a major source of oxidative stress. The compound has been observed to inhibit the production of nitric oxide (NO), a key inflammatory mediator. This inhibition is likely achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which is controlled by transcription factors such as NF-κB. Furthermore, the compound has been shown to suppress the activation of the MAPK/ERK pathway, another critical regulator of inflammatory responses.

Potential Activation of the Nrf2/ARE Pathway

A primary mechanism by which many flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. While direct evidence for the activation of this pathway by this compound is a subject for further investigation, it represents a highly plausible mechanism for its antioxidant activity.

Conclusion

This compound demonstrates notable antioxidant properties, particularly in its capacity to scavenge DPPH radicals. Its anti-inflammatory effects, mediated through the inhibition of the NF-κB and ERK signaling pathways, further contribute to its potential to mitigate oxidative stress. While its direct interaction with the Nrf2 pathway requires further elucidation, this remains a promising avenue for future research into its cytoprotective mechanisms. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compelling natural compound.

In Vitro Cytotoxicity and Anti-Inflammatory Mechanisms of 7,4'-Dihydroxy-6,8-diprenylflavanone on RAW 264.7 Macrophages: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro effects of 7,4'-Dihydroxy-6,8-diprenylflavanone (DDF), a flavanone (B1672756) isolated from Sophora tonkinensis, on the RAW 264.7 murine macrophage cell line. The focus is on its cytotoxic profile and its modulatory effects on key inflammatory signaling pathways.

Executive Summary

This compound has been investigated for its potential as an anti-inflammatory agent. This document summarizes the key findings regarding its interaction with RAW 264.7 cells, a widely used model for studying macrophage-mediated inflammation. Studies show that DDF does not exhibit significant cytotoxicity at concentrations effective for anti-inflammatory activity.[1] Its primary mechanism of action involves the suppression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) signaling pathways.[1][2]

Cytotoxicity Profile

The cytotoxic effect of this compound on RAW 264.7 cells was evaluated to determine a safe therapeutic window for in vitro studies. The compound was found to have no significant toxic effect on the cells at the concentrations tested.[1]

Quantitative Cytotoxicity Data

The viability of RAW 264.7 cells was assessed after 24 hours of treatment with DDF. The results indicate that the compound does not significantly impact cell viability at concentrations where anti-inflammatory effects are observed.

| Compound | Concentration (µM) | Cell Viability (%) vs. Normal Control | Reference |

| This compound | 20 | No significant toxic effect observed | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) - Vehicle | Not specified | No significant toxic effect observed | [1] |

Experimental Protocols

The following section details the methodologies employed to assess the cytotoxicity and anti-inflammatory properties of this compound.

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM). The medium was supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assessment (MTT Assay)

The viability of RAW 264.7 cells following treatment with DDF was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Measurement of Inflammatory Mediators

To assess the anti-inflammatory effects of DDF, RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The production of nitric oxide (NO), a key inflammatory mediator, was quantified.[1] Furthermore, the expression levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) were measured.[1][2]

Western Blot Analysis

The molecular mechanisms underlying the anti-inflammatory effects of DDF were investigated using Western blot analysis. This technique was used to determine the expression levels of key proteins involved in inflammatory signaling pathways, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the MAPK and NF-κB pathways.[1]

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating specific signaling cascades within RAW 264.7 cells. The primary pathways affected are the NF-κB and ERK pathways, which are crucial regulators of the inflammatory response.

Inhibition of the NF-κB and ERK Signaling Pathways

In LPS-stimulated macrophages, DDF was found to suppress the activation of both NF-κB and ERK.[1][2] The activation of these pathways is a critical step in the expression of various pro-inflammatory genes, including those for iNOS, COX-2, and several cytokines.[1] By inhibiting the phosphorylation of IKK and the subsequent degradation of IκBα, DDF prevents the nuclear translocation of the NF-κB p65 subunit.[1] Concurrently, it also suppresses the phosphorylation of ERK1/2.[1]

Conclusion

This compound demonstrates significant anti-inflammatory properties in RAW 264.7 macrophages without inducing cytotoxicity at effective concentrations. Its mechanism of action is centered on the dual inhibition of the NF-κB and ERK signaling pathways, leading to a reduction in the production of key inflammatory mediators. These findings suggest that DDF is a promising candidate for further investigation as a novel anti-inflammatory agent.

References

Methodological & Application

Application Note: HPLC-MS Analysis of 7,4'-Dihydroxy-6,8-diprenylflavanone in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, this compound, isolated from plants such as Sophora tonkinensis, has demonstrated significant anti-inflammatory effects.[1][2] It exerts these effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines through the blockade of the nuclear factor-κB (NF-κB) and extracellular signal-regulated kinases (ERK) signaling pathways.[1][2] Given its promising biological activities, robust and reliable analytical methods are crucial for its identification and quantification in plant extracts, which is essential for quality control, pharmacokinetic studies, and further drug development.

This application note provides a detailed protocol for the extraction and subsequent analysis of this compound from plant materials using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Data Presentation

While the literature confirms the presence of this compound in Sophora tonkinensis, specific quantitative data for this compound in various plant extracts is not extensively available in the reviewed literature. The following table is presented as a template to guide researchers in reporting their quantitative findings. The values provided are hypothetical and for illustrative purposes only.

Table 1: Illustrative Quantitative Data for this compound in Sophora tonkinensis Root and Rhizome Extracts.

| Sample ID | Plant Part | Extraction Method | Concentration (µg/g of dry weight) |

| ST-RR-01 | Root & Rhizome | 80% Ethanol Reflux | 15.2 |

| ST-RR-02 | Root & Rhizome | 80% Ethanol Reflux | 18.5 |

| ST-RR-03 | Root & Rhizome | 80% Ethanol Reflux | 16.8 |

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is based on established methods for the extraction of flavonoids from Sophora tonkinensis.[3]

Materials:

-

Dried and powdered root and rhizome of Sophora tonkinensis

-

80% Ethanol

-

AB-8 Macroporous resin

-

Methanol (B129727) (HPLC grade)

-

Water (deionized or Milli-Q)

-

Heating reflux apparatus

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Weigh 50 g of dried, powdered Sophora tonkinensis root and rhizome.

-

Transfer the powder to a round-bottom flask and add 500 mL of 80% ethanol.

-

Perform heating reflux extraction for 2 hours. Repeat the extraction two more times with fresh solvent.

-

Combine the filtrates from the three extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

-

Resuspend the concentrated extract in water.

-

Load the aqueous suspension onto a pre-conditioned AB-8 macroporous resin column.

-

Wash the column with distilled water to remove impurities.

-

Elute the flavonoid-rich fraction with 80% ethanol.

-

Collect the eluate and evaporate the solvent under reduced pressure.

-

Lyophilize the resulting extract to obtain a dry powder.

-

Store the dried extract at -20°C until HPLC-MS analysis.

HPLC-MS Analysis

This protocol is adapted from a general method for the analysis of flavonoids in Sophora tonkinensis.[4][5][6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-10 min, 10-30% B

-

10-40 min, 30-60% B

-

40-50 min, 60-90% B

-

50-55 min, 90% B

-

55-60 min, 90-10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

DAD Wavelength: 310 nm

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Ion Spray Voltage: 3.5 kV

-

Capillary Temperature: 350°C

-

Sheath Gas (Nitrogen) Flow Rate: 30 arbitrary units

-

Auxiliary Gas (Nitrogen) Flow Rate: 10 arbitrary units

-

Scan Range: m/z 110-1500

Sample and Standard Preparation:

-

Prepare a stock solution of the dried plant extract in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of a this compound reference standard in methanol.

-

Prepare a series of working standard solutions by diluting the stock standard solution with methanol to create a calibration curve.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. UPLC-MS identification and anticomplement activity of the metabolites of Sophora tonkinensis flavonoids treated with human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative analysis of flavonoids in <i>Sophora tonkinensis</i> by LC/MS and HPLC [cjnmcpu.com]

- 5. researchgate.net [researchgate.net]

- 6. Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC [agris.fao.org]

Application Note & Protocol: Isolating 7,4'-Dihydroxy-6,8-diprenylflavanone from Sophora Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophora species are a rich source of bioactive secondary metabolites, particularly prenylated flavonoids, which have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial effects.[1][2][3] Among these, 7,4'-dihydroxy-6,8-diprenylflavanone is a compound of significant interest for its potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this target compound from Sophora species, drawing upon established methodologies for similar prenylated flavanones. The protocol is designed to be adaptable for both initial screening and larger-scale purification efforts.

Data Presentation

The yield of specific flavonoids can vary depending on the plant material, extraction method, and purification efficiency. The following table summarizes representative yields for total prenylated flavonoids from Sophora flavescens to provide a benchmark for researchers.

| Extraction Method | Plant Material | Compound Class | Reported Yield (mg/g of dried plant material) | Reference |

| Ultrasound-Assisted Hydrophobic Ionic Liquid Extraction | Sophora flavescens root | Total Prenylated Flavonoids | 7.38 | [1][4][5] |

| Conventional Solvent Extraction (80% Ethanol) | Sophora flavescens root | Water-Insoluble Fraction (Rich in Prenylated Flavonoids) | Not explicitly quantified in mg/g, but a significant fraction of the total extract. | [6] |

Experimental Protocols

This section outlines a comprehensive protocol for the isolation of this compound, integrating conventional and advanced extraction techniques.

1. Plant Material and Pre-processing

-

Source: Dried roots of Sophora flavescens or other relevant Sophora species.

-

Preparation: The plant material should be coarsely powdered to increase the surface area for efficient extraction.

2. Extraction

Two primary extraction methods are presented. Method A utilizes conventional solvent extraction, which is widely accessible, while Method B employs an ultrasound-assisted ionic liquid approach for potentially higher selectivity.[1]

Method A: Conventional Solvent Extraction

-

Maceration/Ultrasonic Extraction:

-

Suspend the powdered Sophora root in 80% ethanol (B145695) at a 1:10 (w/v) ratio.[6]

-

Perform ultrasonic extraction at room temperature for a defined period (e.g., 3 x 60 minutes).

-

Alternatively, macerate the material with agitation for 24-48 hours.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth or a suitable filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Method B: Ultrasound-Assisted Hydrophobic Ionic Liquid Extraction

-

Solvent System:

-

Use a hydrophobic ionic liquid such as 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([C8mim]BF4).[1]

-

-

Extraction Parameters:

-

Mix the powdered Sophora root with the ionic liquid.

-

Perform ultrasound-assisted extraction under optimized conditions (e.g., specific temperature, time, and ultrasonic power as determined by preliminary experiments).[1]

-

-

Phase Separation:

-

Separate the ionic liquid phase containing the extracted flavonoids from the plant material.

-

3. Fractionation

-

Liquid-Liquid Partitioning (for Method A crude extract):

-

Suspend the crude ethanol extract in distilled water.[6]

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[2][6] Prenylated flavanones are typically enriched in the ethyl acetate fraction.

-

-

Evaporation:

-

Evaporate the solvent from the desired fraction (e.g., ethyl acetate fraction) under reduced pressure to yield a dried sub-extract.

-

4. Chromatographic Purification

A multi-step chromatographic approach is generally required for the isolation of the pure compound.[7]

-

Initial Column Chromatography (e.g., Diaion HP-20 or Silica (B1680970) Gel):

-

Dissolve the enriched fraction in a minimal amount of a suitable solvent.

-

Load the solution onto a Diaion HP-20 column.

-

Elute with a stepwise gradient of methanol (B129727) in water (e.g., 50%, 70%, 90%, 100% methanol), followed by acetone.[7]

-

Alternatively, use a silica gel column and elute with a gradient of ethyl acetate in petroleum ether or chloroform (B151607) and methanol.[6][7]

-

-

Fraction Collection and Analysis:

-

Collect fractions of a defined volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization under UV light.

-

Pool fractions with similar TLC profiles.

-

-

Repeated Column Chromatography:

-

Subject the pooled fractions containing the target compound to further rounds of column chromatography (silica gel or other stationary phases like Sephadex LH-20) using isocratic or shallow gradient elution to achieve higher purity.

-

-

Final Purification (Optional):

-

For obtaining a highly pure compound, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

-

5. Structural Elucidation

-

The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[2][8][9]

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the isolation of this compound.

Signaling Pathway Diagram

The following diagram illustrates the anti-inflammatory mechanism of a structurally similar compound, 6,8-diprenyl-7,4'-dihydroxyflavanone, which involves the inhibition of the NF-κB and ERK signaling pathways.[7] This provides a likely model for the biological activity of the target compound.

Caption: Putative anti-inflammatory signaling pathway inhibited by the flavanone.

References

- 1. mdpi.com [mdpi.com]

- 2. ISOLATION AND IDENTIFICATION OF ANTIBACTERIAL AND ANTICANCER SUBSTANCES FROM ROOTS OF SOPHORA FLAVESCENS AITON [actahort.org]

- 3. worldscientific.com [worldscientific.com]

- 4. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study on isolation of chemical constituents from Sophora flavescens Ait. and their anti-glioma effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of 7,4'-Dihydroxy-6,8-diprenylflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxy-6,8-diprenylflavanone is a flavonoid compound that has garnered interest for its potential therapeutic properties. While in vitro studies have demonstrated its anti-inflammatory effects, comprehensive in vivo data remains to be established. These application notes provide a guide for researchers to design and conduct in vivo efficacy studies using relevant animal models, based on the known biological activities of this compound and established methodologies for similar flavonoids. The primary focus will be on evaluating its anti-inflammatory potential.

Rationale for In Vivo Studies

In vitro studies on 6,8-diprenyl-7,4′-dihydroxyflavanone (DDF) have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] The underlying mechanism appears to involve the blockade of nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase (ERK) activation.[1][2] These findings provide a strong basis for investigating the efficacy of this compound in animal models of inflammation.

Proposed In Vivo Animal Models for Efficacy Studies

Given the anti-inflammatory properties of this compound observed in vitro, the following animal models are proposed for in vivo efficacy assessment.

Lipopolysaccharide (LPS)-induced Systemic Inflammation Model

This acute model is ideal for assessing the systemic anti-inflammatory effects of the compound.

-

Animal Species: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.

-

Experimental Protocol:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into the following groups (n=8-10 per group):

-

Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

-

LPS control (e.g., 1 mg/kg, intraperitoneal injection)

-

This compound (at various doses, e.g., 10, 25, 50 mg/kg) + LPS

-

Positive control (e.g., Dexamethasone, 1 mg/kg) + LPS

-

-

Administer the test compound or vehicle orally or intraperitoneally 1 hour before LPS challenge.

-

Collect blood samples at 2, 6, and 24 hours post-LPS injection for cytokine analysis.

-

Euthanize animals at 24 hours and collect tissues (e.g., lung, liver, spleen) for histological analysis and measurement of inflammatory markers.

-

-

Key Endpoints:

-

Serum levels of TNF-α, IL-1β, and IL-6.

-

Myeloperoxidase (MPO) activity in lung and liver tissues as a marker of neutrophil infiltration.

-

Histopathological evaluation of tissue inflammation.

-

Carrageenan-induced Paw Edema Model

This is a widely used model for evaluating acute local inflammation.

-

Animal Species: Male Wistar or Sprague-Dawley rats (180-200 g).

-

Experimental Protocol:

-

Acclimatize animals for at least one week.

-

Measure the initial paw volume of each rat using a plethysmometer.

-

Divide animals into groups (n=6-8 per group):

-

Vehicle control

-

Carrageenan control

-

This compound (at various doses) + Carrageenan

-

Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan

-

-

Administer the test compound or vehicle orally 1 hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

-

Key Endpoints:

-

Inhibition of paw edema volume.

-

Analysis of inflammatory mediators (e.g., prostaglandins, cytokines) in the paw tissue exudate.

-

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-induced Systemic Inflammation in Mice

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) at 2h | IL-1β (pg/mL) at 6h | IL-6 (pg/mL) at 6h |

| Vehicle Control | - | Undetectable | Undetectable | Undetectable |

| LPS Control | - | Value ± SEM | Value ± SEM | Value ± SEM |

| Compound + LPS | 10 | Value ± SEM | Value ± SEM | Value ± SEM |

| Compound + LPS | 25 | Value ± SEM | Value ± SEM | Value ± SEM |

| Compound + LPS | 50 | Value ± SEM | Value ± SEM | Value ± SEM |

| Dexamethasone + LPS | 1 | Value ± SEM | Value ± SEM | Value ± SEM |

Table 2: Effect of this compound on Carrageenan-induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | Value ± SEM | - |

| Carrageenan Control | - | Value ± SEM | 0 |

| Compound + Carrageenan | Dose 1 | Value ± SEM | Value |

| Compound + Carrageenan | Dose 2 | Value ± SEM | Value |

| Compound + Carrageenan | Dose 3 | Value ± SEM | Value |

| Indomethacin + Carrageenan | 10 | Value ± SEM | Value |

Visualizations

Signaling Pathway

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Conclusion

The provided protocols and guidelines offer a starting point for the in vivo evaluation of this compound. Researchers should optimize doses and time points based on preliminary studies. These investigations are crucial for validating the therapeutic potential of this compound and paving the way for further preclinical development.

References

- 1. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells [mdpi.com]

- 2. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Carrageenan-Induced Paw Edema Model for Flavanone Efficacy Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the plantar surface of a rodent's paw elicits a localized, acute, and well-characterized inflammatory response.[3] This response is biphasic, involving the release of various inflammatory mediators. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is associated with the production of prostaglandins (B1171923), mediated by cyclooxygenase-2 (COX-2), and the infiltration of neutrophils into the site of inflammation.[3][4]

Flavanones, a subclass of flavonoids found abundantly in citrus fruits, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This document provides a detailed protocol for utilizing the carrageenan-induced paw edema model to screen and characterize the anti-inflammatory efficacy of flavanones. It includes methodologies for edema measurement, biochemical analysis of inflammatory markers, and a guide to data interpretation.

Signaling Pathways in Carrageenan-Induced Inflammation

Carrageenan injection triggers a complex signaling cascade. Initially, it causes tissue injury, leading to the release of early-phase mediators. These mediators increase vascular permeability.[3] This is followed by the activation of cellular signaling pathways, primarily involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Activation of NF-κB upregulates the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5][6] COX-2, in turn, catalyzes the synthesis of prostaglandins (e.g., PGE2), which are key drivers of edema and pain.[5] Flavanones are hypothesized to exert their anti-inflammatory effects by inhibiting key nodes in this pathway, such as the activation of NF-κB and the expression or activity of COX-2 and iNOS.

Experimental Design and Workflow

A typical study involves several groups: a negative control (vehicle), a positive control (carrageenan only), a reference drug group (e.g., Indomethacin or Diclofenac), and one or more experimental groups receiving different doses of the test flavanone.[7] The flavanone or reference drug is typically administered 30-60 minutes prior to the carrageenan injection.[3] Paw volume is measured before and at several time points after carrageenan administration.

Experimental Protocols

Animals

-

Species: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.[8]

-

Housing: House animals in standard cages at 22 ± 2°C with a 12-hour light/dark cycle. Provide ad libitum access to standard pellet chow and water.

-

Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before experimentation.

-

Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials and Reagents

-

Lambda-Carrageenan (Type IV)

-

Test Flavanone(s) (e.g., Naringenin, Hesperidin)

-

Reference Drug (e.g., Indomethacin, Diclofenac Sodium)[9]

-

Vehicle (e.g., 0.9% Saline, 0.5% Carboxymethylcellulose (CMC), DMSO)

-

Digital Plethysmometer[8]

-

Anesthetics (for euthanasia)

-

Phosphate (B84403) Buffered Saline (PBS)

-

Tissue Homogenizer

-

Reagents for biochemical assays (MPO, ELISA kits for TNF-α, IL-1β, PGE2)

Protocol for Induction and Measurement of Paw Edema

-

Fasting: Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into experimental groups (n=6-8 per group) as described in the workflow.

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[7]

-

Compound Administration: Administer the test flavanone, reference drug, or vehicle via the desired route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) 30-60 minutes before carrageenan injection.[3]

-

Edema Induction: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[5][10]

-

Post-Induction Measurement: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]

-

Calculation:

-

Edema Volume (mL): ΔV = Vt - V₀

-

Percentage Inhibition of Edema (%): % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

Protocol for Tissue Collection and Processing

-

Euthanasia: At the end of the experiment (e.g., at the 5th or 6th hour), euthanize the animals using an approved method.

-

Tissue Excision: Transect the inflamed paw at the ankle joint.[10]

-

Homogenization: Weigh the paw tissue, add ice-cold PBS (or appropriate buffer for the intended assay), and homogenize using a tissue homogenizer.

-

Centrifugation: Centrifuge the homogenate (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Collect the supernatant and store it at -80°C for subsequent biochemical analysis.

Protocols for Biochemical Assays

MPO is an enzyme abundant in neutrophils, and its activity in the paw tissue serves as an index of neutrophil infiltration.[4][11]

-

Resuspend the pellet from the tissue homogenate in a suitable buffer (e.g., 50 mM potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide).

-

Subject the suspension to freeze-thaw cycles followed by sonication to ensure cell lysis.

-

Centrifuge and collect the supernatant.

-

In a 96-well plate, add the supernatant, phosphate buffer, and o-dianisidine dihydrochloride.

-

Initiate the reaction by adding hydrogen peroxide (H₂O₂).

-

Measure the change in absorbance at 450 nm over time using a microplate reader.

-

Express MPO activity as units per gram of tissue.

The levels of pro-inflammatory cytokines (TNF-α, IL-1β) and prostaglandin (B15479496) E2 (PGE2) in the paw tissue supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

-

Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-1β, and PGE2.

-

Briefly, this involves adding the tissue supernatant to antibody-coated microplates, followed by incubation with detection antibodies and a substrate.

-

Measure the resulting colorimetric change using a microplate reader.

-

Calculate the concentrations based on a standard curve generated from known concentrations of the respective analytes. Results are typically expressed as pg/mg of tissue.[5]

Data Presentation and Analysis

Quantitative data should be presented clearly to allow for straightforward comparison between treatment groups. Statistical analysis, typically using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's), should be performed to determine statistical significance (p < 0.05).

Table 1: Hypothetical Anti-inflammatory Effects of Flavanones in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) | MPO Activity Reduction (%) | TNF-α Level (pg/mg tissue) | IL-1β Level (pg/mg tissue) | PGE2 Level (pg/mg tissue) |

| Carrageenan Control | - | 0% | 0% | 152.4 ± 12.5 | 98.7 ± 8.9 | 75.3 ± 6.8 |

| Indomethacin | 10 | 58.2% *** | 65.1% *** | 65.3 ± 7.1 *** | 41.2 ± 5.5 *** | 28.9 ± 3.4 *** |

| Flavanone A | 25 | 25.6% | 28.9% * | 110.1 ± 9.8 * | 72.5 ± 7.1 * | 58.1 ± 5.2 * |

| Flavanone A | 50 | 45.1% *** | 52.7% *** | 78.9 ± 8.2 *** | 50.6 ± 6.3 *** | 40.7 ± 4.1 *** |

| Flavanone B | 50 | 38.5% ** | 44.3% ** | 89.4 ± 9.1 ** | 59.8 ± 6.8 ** | 48.2 ± 4.9 ** |

| Data are presented as mean ± SEM. Statistical significance vs. Carrageenan Control: *p<0.05, **p<0.01, **p<0.001. |

Interpretation of Results

-

A significant reduction in paw edema volume in the flavanone-treated groups compared to the carrageenan control group indicates potential anti-inflammatory activity.[12]

-

A dose-dependent inhibition of paw edema strengthens the evidence for the compound's efficacy.

-

Reduced MPO activity suggests that the flavanone may inhibit neutrophil migration to the inflammatory site.[11]

-

A significant decrease in the levels of TNF-α, IL-1β, and PGE2 in the paw tissue indicates that the flavanone's mechanism of action may involve the suppression of these key pro-inflammatory mediators.[5][6] This points towards an inhibitory effect on the NF-κB and/or COX-2 pathways.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 4. brieflands.com [brieflands.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. inotiv.com [inotiv.com]

- 11. carrageenan induced paw: Topics by Science.gov [science.gov]

- 12. ijsr.net [ijsr.net]

Assessing the Bioavailability of 7,4'-Dihydroxy-6,8-diprenylflavanone: Application Notes and Protocols